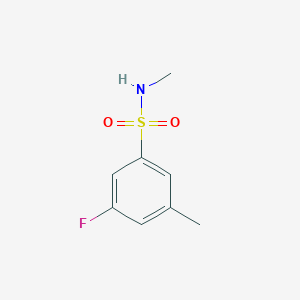

3-Fluoro-N,5-dimethylbenzene-1-sulfonamide

Descripción

3-Fluoro-N,5-dimethylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide characterized by a benzene ring substituted with a fluorine atom at position 3, a methyl group at position 5, and a sulfonamide group at position 1, where the nitrogen is further methylated. Sulfonamides are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable reactivity, and bioactivity.

Propiedades

IUPAC Name |

3-fluoro-N,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIRCNNBWRIUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Diazotization-Thermal Decomposition Method

The most industrially viable method involves a two-step process starting with 3,5-dimethylaniline. In the first step, 3,5-dimethylaniline is treated with anhydrous hydrogen fluoride (HF) to form its hydrogen fluoride salt. Subsequent diazotization with sodium nitrite (NaNO₂) generates a diazonium salt intermediate, which undergoes thermal decomposition to yield 3,5-dimethyl fluorobenzene. This intermediate is then sulfonated and amidated to produce the target compound.

Critical parameters include:

-

Temperature control : Diazotization occurs at −5 to 15°C to prevent premature decomposition.

-

Stoichiometry : A 1:1.05 molar ratio of 3,5-dimethylaniline to NaNO₂ maximizes yield while minimizing byproducts.

-

Gradual heating : Thermal decomposition uses a programmed temperature ramp (0.4–1.5°C/hour) to 50–60°C, ensuring controlled reaction kinetics.

This method achieves 78–80% yield with >99% purity, outperforming traditional routes that use fluoboric acid (yields <70%).

Sulfonation-Amidation Sequence

An alternative route begins with direct sulfonation of 3-fluoro-5-methylbenzene using chlorosulfonic acid (HSO₃Cl), followed by amidation with dimethylamine. The sulfonation step requires stringent moisture exclusion to avoid hydrolysis of the sulfonyl chloride intermediate.

Reaction conditions :

-

Sulfonation : Conducted at 0–5°C to minimize polysubstitution.

-

Amidation : Dimethylamine gas is bubbled into the sulfonyl chloride solution at −10°C, yielding the sulfonamide after neutralization.

This method is less scalable due to the handling of corrosive chlorosulfonic acid but offers flexibility for small-scale synthesis.

Comparative Analysis of Traditional vs. Improved Methods

The HF-based route eliminates chlorine-containing impurities common in traditional methods, which arise from hydrochloric acid use. Additionally, HF’s role as both solvent and reagent simplifies purification.

Optimization of Reaction Parameters

Temperature Programming in Thermal Decomposition

A non-linear temperature ramp during decomposition minimizes side reactions (e.g., aryl radical coupling):

Solvent and Reagent Selection

-

Anhydrous HF : Preferred over aqueous HF for higher reactivity and reduced corrosion.

-

Batch-wise NaNO₂ addition : Prevents local overheating and ensures complete diazotization.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-N,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group and the aromatic ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring is functionalized.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized sulfonamides.

Aplicaciones Científicas De Investigación

3-Fluoro-N,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.

Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism by which 3-Fluoro-N,5-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom may enhance the compound’s stability and binding affinity to its targets, contributing to its overall biological activity.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The following sulfonamide derivatives are structurally or functionally relevant for comparison:

Key Observations:

- Substituent Effects:

- The nitro group in 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide enhances reactivity, making it a precursor for further reductions (e.g., to amines, as seen in ) .

- Fluorine in the target compound and pesticides (tolylfluanid/dichlofluanid) improves lipophilicity and metabolic stability, critical for agrochemical bioactivity .

- Methyl groups (N-methyl and 5-methyl in the target compound) likely increase steric hindrance and hydrophobicity compared to nitro or chloro substituents .

- Molecular Weight and Solubility:

Research Findings and Trends

- Electron-Withdrawing Groups (EWGs): Nitro groups increase reactivity but reduce stability, whereas fluorine balances electronegativity and stability, enhancing biological half-life .

- Steric Effects: Methyl groups at N and position 5 may hinder enzymatic degradation, a feature leveraged in pesticide design .

- Synthetic Flexibility: Sulfonamide cores allow modular substitution, enabling tailored properties for diverse applications .

Actividad Biológica

3-Fluoro-N,5-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the meta position of the benzene ring and two dimethyl groups attached to the nitrogen of the sulfonamide functional group. Its molecular formula is C₉H₁₃FNO₂S, with a molecular weight of approximately 203.23 g/mol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.

Sulfonamides, including this compound, primarily exert their biological effects by inhibiting bacterial folic acid synthesis. This inhibition disrupts DNA and RNA synthesis in bacteria, leading to antimicrobial activity. Additionally, recent studies suggest that sulfonamides may also exhibit anticancer properties by interfering with tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class have demonstrated significant antibacterial properties. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), essential for folate synthesis in bacteria. This activity positions sulfonamides as effective agents against a variety of bacterial infections .

Anticancer Potential

Emerging studies have highlighted the potential anticancer activities of this compound. For instance, sulfonamide derivatives have shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cancer progression . The compound's structural characteristics may enhance its binding affinity to specific molecular targets involved in cancer cell proliferation.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria using the agar diffusion method. Results indicated a significant zone of inhibition, suggesting effective antibacterial properties comparable to traditional antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects with an IC50 value indicating potent activity against specific cancer types. The mechanism was linked to the compound's ability to induce cell cycle arrest at the G2/M phase .

Comparative Analysis

The biological activity of this compound can be compared to other related sulfonamides:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorine at meta position | Antibacterial and anticancer potential |

| N,N-Dimethylbenzenesulfonamide | Lacks fluorine substituent | Commonly used as an antibacterial agent |

| Indisulam (E7070) | Contains sulfonamide group but different backbone | Investigated for anticancer properties |

Q & A

Q. Table 1: Comparative Reaction Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 78 | |

| Pyridine | THF | 40 | 85 |

Critical Factors : Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) and rigorous exclusion of moisture improve yield.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 217.2).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How can regioselective functionalization be achieved in derivatives of this compound?

Answer:

- Directing Groups : The fluorine atom’s electron-withdrawing effect directs electrophilic substitution to the para position relative to itself.

- Catalytic Strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during functionalization .

Example : Fluorine-directed nitration yields 3-fluoro-4-nitro-N,5-dimethylbenzenesulfonamide as the major product.

Advanced: What strategies can resolve contradictions in biological activity data for sulfonamide derivatives?

Answer:

- Purity Validation : Use HPLC (≥95% purity) to exclude impurities .

- Stereochemical Analysis : Chiral chromatography or X-ray crystallography to confirm enantiomeric purity .

- Replicate Studies : Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Target Validation : Knockout models or competitive binding assays to confirm specificity .

Case Study : Inconsistent antimicrobial activity may arise from hydrolytic degradation; stability studies in PBS (pH 7.4) over 24 hours are critical .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Enzyme Inhibition : Potent inhibitor of carbonic anhydrase IX (IC₅₀ ~50 nM) due to sulfonamide-Zn²⁺ interaction .

- Anticancer Probes : Modulates apoptosis in colorectal cancer cell lines (HT-29, HCT116) via caspase-3 activation .

- Antimicrobial Scaffolds : Structure-activity relationship (SAR) studies against E. coli and S. aureus .

Advanced: How can computational chemistry aid in understanding the interaction mechanisms of this compound with biological targets?

Answer:

- Molecular Docking : Predict binding modes to carbonic anhydrase using AutoDock Vina (PDB ID: 3CA2) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (R² > 0.85) .

Key Insight : Fluorine’s electronegativity enhances hydrogen bonding with Thr199 in carbonic anhydrase .

Advanced: What are the challenges in developing enantiomerically pure forms of sulfonamide derivatives, and how can they be addressed?

Answer:

- Challenges :

- Racemization during synthesis (e.g., acidic/basic conditions).

- Overlapping NMR signals complicating stereochemical assignment.

- Solutions :

Example : Resolution of N-methyl enantiomers via diastereomeric salt formation with L-tartaric acid .

Advanced: How can analytical method development address variability in sulfonamide stability studies?

Answer:

- Degradation Pathways : Hydrolysis (pH-dependent), photolysis, or oxidation.

- Methodology :

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Product |

|---|---|---|

| pH 2.0, 72h | 15 | 3-Fluoro-5-methylbenzenesulfonic acid |

| UV Light, 48h | 8 | N-demethylated derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.